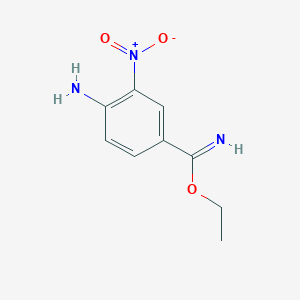

Ethyl 4-amino-3-nitrobenzimidate

Description

BenchChem offers high-quality Ethyl 4-amino-3-nitrobenzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3-nitrobenzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-nitrobenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZBKBNXWMLBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-amino-3-nitrobenzoate chemical properties

Technical Monograph: Ethyl 4-amino-3-nitrobenzoate

Chemical Identity & Physicochemical Profile

Ethyl 4-amino-3-nitrobenzoate (CAS: 76918-64-4) is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic structure. It features an electron-donating amine group (

Physicochemical Datasheet

| Property | Specification | Mechanistic Insight |

| IUPAC Name | Ethyl 4-amino-3-nitrobenzoate | Defines substitution pattern: Amine at C4, Nitro at C3 (ortho to amine), Ester at C1. |

| Molecular Formula | MW: 210.19 g/mol . | |

| Appearance | Yellow Crystalline Solid | The nitro group extends conjugation, absorbing blue/violet light (yellow appearance). |

| Melting Point | 130 – 134 °C | High MP due to intermolecular hydrogen bonding (NH |

| Solubility | DMSO, DMF, EtOAc, Hot EtOH | Poor water solubility due to the lipophilic ethyl ester and aromatic ring. |

| pKa (Calculated) | ~2.5 (Aniline conjugate acid) | The ortho-nitro group significantly reduces the basicity of the amine via inductive withdrawal ( |

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing Ethyl 4-amino-3-nitrobenzoate avoids the direct esterification of 4-amino-3-nitrobenzoic acid due to cost. Instead, it utilizes the nitration of Benzocaine (Ethyl 4-aminobenzoate) .

Mechanism of Regioselectivity

The synthesis relies on the cooperative directing effects of the substituents on the Benzocaine substrate:

-

Amino Group (

): A strong activator and ortho, para-director. -

Ester Group (

): A moderate deactivator and meta-director.

Position 3 is ortho to the amine and meta to the ester. Both substituents direct the incoming nitronium ion (

Experimental Protocol: Nitration of Benzocaine

Safety Warning: Nitration reactions are exothermic. Run in a fume hood. Nitric acid is a strong oxidizer.

-

Preparation: Charge a 3-neck round-bottom flask with Sulfuric Acid (98%, 5.0 equiv) . Cool to 0–5 °C using an ice/salt bath.

-

Substrate Addition: Slowly add Benzocaine (1.0 equiv) portion-wise. Maintain internal temperature

°C. Note: The amine will protonate to form the anilinium salt, but in the presence of high H2SO4 concentration, equilibrium allows sufficient free amine for the reaction or the reaction proceeds via the protonated species which is meta-directing (relative to itself) but the ester dominates? Actually, in strong acid, the free amine is deactivated. However, standard protocols often use acetic anhydride/acetic acid to protect the amine (as acetamide) or control the temperature strictly to prevent oxidation.-

Refined Method: To avoid oxidation of the free amine, many industrial protocols use Mixed Acid (HNO3/H2SO4) at low temperatures.

-

-

Nitration: Add Fuming Nitric Acid (1.1 equiv) dropwise via an addition funnel, keeping temperature strictly between 0–5 °C.

-

Reaction: Stir for 1–2 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

-

Quench: Pour the reaction mixture onto crushed ice (5x volume). The product will precipitate as a yellow solid.[2]

-

Workup: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7). Recrystallize from Ethanol (95%) to yield bright yellow needles.

Reactivity & Functionalization Pathways

The value of Ethyl 4-amino-3-nitrobenzoate lies in its versatility as a precursor. The primary workflow involves reducing the nitro group to generate an ortho-phenylenediamine, a "gateway" functionality for heterocycles.

Pathway Logic Diagram (Graphviz)

Figure 1: Synthetic workflow from Benzocaine to Benzimidazole scaffolds via Ethyl 4-amino-3-nitrobenzoate.

Key Reactions:

-

Catalytic Hydrogenation (Reduction):

-

Reagents:

(1 atm), 10% Pd/C, Ethanol. -

Outcome: Quantitative conversion of the

group to -

Application: This diamine reacts with carboxylic acids, aldehydes, or orthocarbonates to close the imidazole ring, forming benzimidazoles (common in anti-hypertensive drugs like Telmisartan).

-

-

Sandmeyer Reaction:

-

The 4-amino group can be diazotized (

) and replaced with halides (Cl, Br, I) or a nitrile group, allowing for further diversification of the aromatic core.

-

Analytical Characterization

To validate the identity of synthesized Ethyl 4-amino-3-nitrobenzoate, compare experimental data against these standard spectral markers.

1H NMR Spectroscopy (300 MHz, DMSO-d6)

- 8.65 (d, J=2.0 Hz, 1H): H2 . The proton between the Nitro and Ester groups.[2] It is the most deshielded due to the synergistic electron-withdrawing effect of both groups.

- 7.95 (dd, J=8.8, 2.0 Hz, 1H): H6 . Ortho to the ester, meta to the nitro.

- 7.15 (d, J=8.8 Hz, 1H): H5 . Ortho to the amine. Shielded by the electron-donating amine.

-

7.80 (br s, 2H):

-

4.28 (q, J=7.1 Hz, 2H): Ethyl

-

1.32 (t, J=7.1 Hz, 3H): Ethyl

IR Spectroscopy (ATR)

-

3450, 3340 cm

: N-H stretching (Primary amine doublet). -

1690 cm

: C=O stretching (Conjugated Ester). -

1530, 1350 cm

: N-O stretching (Nitro group, asymmetric and symmetric).

Handling & Stability (Safety)

-

Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong light, which may darken the yellow crystals.

-

Reactivity Hazards:

-

Incompatible with strong bases (hydrolysis of ester).

-

Incompatible with strong reducing agents (uncontrolled reduction).

-

-

Toxicology: Like many nitroaromatics, it should be treated as a potential skin sensitizer. Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22026, Ethyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. Ethyl p-aminobenzoate (Benzocaine) Synthesis and related nitro-reduction protocols. Coll. Vol. 1, p. 240. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: Ethyl 4-amino-3-nitrobenzoate.[3][4] Retrieved from [Link]

Sources

- 1. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 2. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Ethyl 4-amino-3-nitrobenzoate, 10 g, CAS No. 76918-64-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

An In-depth Technical Guide to Ethyl 4-amino-3-nitrobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-nitrobenzoate is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique trifunctionalized aromatic structure, featuring an amino group, a nitro group, and an ethyl ester, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the physical and chemical characteristics of Ethyl 4-amino-3-nitrobenzoate, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Ethyl 4-amino-3-nitrobenzoate is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H10N2O4 | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 132 °C | [1] |

| Boiling Point | 398.5 °C at 760 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Solubility | Soluble in alcohol and ether; does not mix with water. | [2] |

| Flash Point | 194.8 °C | [1] |

| Refractive Index | 1.591 | [1] |

Synthesis of Ethyl 4-amino-3-nitrobenzoate

The synthesis of Ethyl 4-amino-3-nitrobenzoate is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of ethyl 4-chloro-3-nitrobenzoate with an amine. The rationale behind this approach lies in the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitro group.

Experimental Protocol: Synthesis

This protocol details the synthesis of a derivative, ethyl 4-ethylamino-3-nitrobenzoate, which follows the same principles for synthesizing the title compound by substituting ethylamine with ammonia.

Materials:

-

Ethyl 4-chloro-3-nitrobenzoate

-

Ethyl amine (or ammonia for the title compound)

-

Tetrahydrofuran (THF)

-

Water

-

Cold ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (5.3 g, 0.023 mol) in tetrahydrofuran (50 ml).[3]

-

Add ethyl amine (20 ml) to the solution.[3] For the synthesis of Ethyl 4-amino-3-nitrobenzoate, a solution of ammonia in a suitable solvent would be used.

-

Reflux the reaction mixture for 2 hours.[3] The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

After 2 hours, allow the mixture to cool to room temperature and then evaporate the solvents under reduced pressure.[3]

-

To the resulting residue, add water to precipitate the product.[3] The product is organic and insoluble in water, leading to its precipitation.

-

Collect the yellow precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 15 ml) to remove any remaining impurities.[3] Ethanol is a suitable solvent for washing as the product has limited solubility in it, especially when cold, while many impurities are more soluble.

-

Dry the purified product to obtain a yellow solid. The reported yield for the ethylamino derivative is 80%.[3]

Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 4-amino-3-nitrobenzoate derivatives.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity Ethyl 4-amino-3-nitrobenzoate suitable for pharmaceutical applications. The choice of solvent is paramount for a successful recrystallization.

Rationale for Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should dissolve completely in the boiling solvent.[4][5]

-

Low solubility at room or lower temperatures: This allows for maximum recovery of the purified crystals upon cooling.[4][5]

-

Inertness: The solvent should not react with the compound.[6]

-

Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[6]

-

Impurity solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[5][6]

For compounds similar to Ethyl 4-amino-3-nitrobenzoate, alcohols such as ethanol and methanol are often suitable choices for recrystallization.[4]

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to identify the most suitable one.

-

Dissolution: In an Erlenmeyer flask, add the crude Ethyl 4-amino-3-nitrobenzoate and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Use the minimum amount of hot solvent necessary.[4]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and briefly boil the solution.[4]

-

Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Chilling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[4][5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.[4]

Recrystallization Troubleshooting

Caption: Troubleshooting common issues during the recrystallization of Ethyl 4-amino-3-nitrobenzoate.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Ethyl 4-amino-3-nitrobenzoate.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the amino, nitro, and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron-donating nature of the amino group and the electron-withdrawing nature of the nitro and ester groups.[7]

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for Ethyl 4-amino-3-nitrobenzoate include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the ester.

-

NO₂ stretching: Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric) for the nitro group.

-

C-O stretching: A band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.

-

Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of Ethyl 4-amino-3-nitrobenzoate (210.19 g/mol ). Common fragmentation patterns for aromatic esters involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).[8][9]

Chemical Reactivity and Stability

The reactivity of Ethyl 4-amino-3-nitrobenzoate is governed by its three functional groups.

-

Amino Group: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[10] It can also undergo reactions typical of primary amines, such as acylation and diazotization.

-

Nitro Group: The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution.[10] It can be reduced to an amino group, which is a common strategy in the synthesis of diamino compounds.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid.[11]

Stability:

-

Thermal Stability: The compound is considered stable under normal conditions.[2] However, nitroaromatic compounds can pose an explosion risk if subjected to shock or heated rapidly.[2]

-

pH Stability: The ester linkage is susceptible to hydrolysis in both acidic and basic media. The amino group can be protonated in acidic conditions.

-

Photostability: Nitroaromatic compounds can undergo photodegradation upon exposure to UV light.[3][12][13] Therefore, the compound should be stored in a cool, dry, and dark place.[1]

Applications in Drug Development

Ethyl 4-amino-3-nitrobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds, particularly heterocyclic systems like benzimidazoles.[1][14] The ortho-disposition of the amino and nitro groups allows for reductive cyclization to form the benzimidazole core, a scaffold present in many biologically active molecules. For instance, derivatives of 4-(methylamino)-3-nitrobenzoic acid, which can be synthesized from related starting materials, are key intermediates in the preparation of certain anticoagulant drugs.[5][6]

Synthetic Utility in Benzimidazole Formation

Caption: General synthetic scheme for the preparation of benzimidazoles from Ethyl 4-amino-3-nitrobenzoate.

Safety and Handling

Ethyl 4-amino-3-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including gloves and eye protection, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] The compound should be stored in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

Ethyl 4-amino-3-nitrobenzoate is a versatile and important chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques, and its trifunctional nature makes it a valuable precursor for a variety of more complex molecules. A thorough understanding of its characteristics, reactivity, and handling is essential for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

- Latifoglu, A. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.

- Li, Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o227.

-

PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

- Narendra Babu, S. N., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1079.

- Google Patents. (n.d.). EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof.

- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. Retrieved from [Link]

- Chiang, C. Y., & Lin, Y. C. (2002). Direct photolysis of nitroaromatic compounds in aqueous solutions. Water, Air, and Soil Pollution, 133(1-4), 283-294.

- Li, Y., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o227.

- Narendra Babu, S. N., et al. (2010). Ethyl 4-butylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o168.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 446-454.

- Poater, J., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Physical Chemistry Chemical Physics, 18(20), 13867-13875.

- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262.

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 6. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. azooptics.com [azooptics.com]

- 11. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 4-butylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for Ethyl 4-amino-3-nitrobenzoate Synthesis

Executive Summary

Ethyl 4-amino-3-nitrobenzoate (CAS: 2788-26-3) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, kinase inhibitors, and advanced anti-arrhythmic agents.[1] Its structural core—an ortho-nitroaniline moiety with a para-ester functionality—presents a unique synthetic challenge: balancing the electronic activation required for substitution against the lability of the ester group.

This guide evaluates the three primary retrosynthetic pathways to this target, analyzing starting material availability, reaction scalability, and safety profiles. While academic literature often cites the nitration of benzocaine, this guide advocates for the Nucleophilic Aromatic Substitution (

Part 1: The Retrosynthetic Landscape

To determine the optimal starting material, we must analyze the disconnection of the target molecule. The synthesis is governed by the introduction of the nitrogen functionalities and the preservation of the ester.

Comparative Pathway Analysis

The following diagram illustrates the three distinct routes to the target, highlighting the divergence in starting material selection.

Figure 1: Retrosynthetic map showing the three primary pathways. Route B (Blue) offers the best balance of cost and safety.

Part 2: Detailed Route Analysis

Route A: The "Benzocaine" Pathway (Not Recommended for Scale)

Starting Material: Ethyl 4-aminobenzoate (Benzocaine)

While conceptually simple, this route is fraught with "rookie traps." Direct nitration of benzocaine is dangerous and inefficient.[1] The amino group is highly activating, leading to:

-

Oxidation: Formation of tarry byproducts (aniline black).

-

Poly-nitration: Difficulty controlling regioselectivity.[1]

-

Safety Risk: Exothermic runaway potential.[1]

Protocol Requirement: You must protect the amine (typically as an acetamide) before nitration. This adds two steps (protection and deprotection) to the workflow, destroying atom economy.

Route B: The Halogen Displacement Pathway ( ) (Recommended)

Starting Material: 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1)[1]

This is the industrial standard for high-purity synthesis.[1] The logic relies on the electronic properties of the benzene ring:

-

The Nitro group at position 3 withdraws electron density, activating the position 4 chlorine.

-

The Chlorine acts as a leaving group in a Nucleophilic Aromatic Substitution (

). -

Sequence: It is critical to esterify the acid first (Step 1) and then displace the chlorine with ammonia (Step 2). Doing this in reverse (amination then esterification) often leads to lower yields due to the zwitterionic nature of the amino-acid intermediate.

Route C: The Direct Esterification

Starting Material: 4-Amino-3-nitrobenzoic acid (CAS: 1588-83-6)[1]

This route is the shortest (1 step). However, the starting material is often manufactured from the Route B precursor (4-Chloro-3-nitrobenzoic acid).[1] Thus, unless you have a specific cheap source of this acid, you are paying a premium for a pre-processed intermediate.

Part 3: Technical Protocol (Route B - The Method)

This section details the most robust protocol using 4-Chloro-3-nitrobenzoic acid .

Step 1: Fischer Esterification

Objective: Convert the acid to Ethyl 4-chloro-3-nitrobenzoate.[1]

-

Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Ethanol (excess, solvent),

(cat. 0.1 eq) or Thionyl Chloride ( -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

-

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid in absolute ethanol (5-10 volumes).

-

Add catalytic conc.[1]

dropwise.[1] -

Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).

-

Workup: Concentrate ethanol. Pour residue into ice water.[1][2] The ester will precipitate as a solid.[3][4][5][6] Filter and wash with cold water.[1][3]

-

Yield Target: >95%.

-

Step 2: Ammonolysis ( )

Objective: Displace the chlorine with an amino group.

-

Reagents: Ethyl 4-chloro-3-nitrobenzoate, Ethanolic Ammonia (saturated).[1]

-

Critical Control Point: Do NOT use aqueous ammonia if possible, as hydroxide ions (

) can hydrolyze the ester back to the acid. Use anhydrous ammonia dissolved in ethanol.[1]

Mechanistic Visualization (

Figure 2: The S_NAr mechanism proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing nitro group.

Detailed Procedure:

-

Charge: Place Ethyl 4-chloro-3-nitrobenzoate in a pressure tube or autoclave.

-

Solvent: Add saturated ethanolic ammonia (

in EtOH). -

Reaction: Seal and heat to 80°C for 4–6 hours. The pressure ensures high ammonia concentration is maintained to drive the equilibrium.

-

Workup: Cool to room temperature. Vent carefully.

-

Purification: Evaporate the solvent. The residue contains the product and Ammonium Chloride (

). Suspend in water to dissolve the salts, then filter the insoluble yellow product. -

Recrystallization: Recrystallize from Ethanol/Water to obtain bright yellow needles.[1]

Part 4: Comparative Data Summary

| Feature | Route A (Benzocaine) | Route B (Chloro-Acid) | Route C (Amino-Acid) |

| Step Count | 3 (Protect/Nitrate/Deprotect) | 2 (Esterify/Aminate) | 1 (Esterify) |

| Atom Economy | Low (Loss of Acetyl group) | High (Loss of HCl) | High (Loss of H2O) |

| Safety Profile | Poor (Nitration risks) | Good (Standard reagents) | Excellent |

| Cost (at Scale) | Moderate | Lowest (Commodity chems) | High (Specialty chem) |

| Impurity Profile | Isomeric nitro-compounds | Unreacted chloro-ester | Acid impurities |

Part 5: References

-

Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link[4]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Link

-

Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine Synthesis via Reduction). Coll. Vol. 1, p.240. Link

-

Li, Z., et al. (2009). Synthesis and Crystal Structure of Ethyl 4-ethylamino-3-nitrobenzoate. (Demonstrates the

on the chloro-ester). Link -

BenchChem. (2025).[3] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate Protocols. Link

Sources

Methodological & Application

Application Note: Synthesis of N-Substituted Ethyl 4-amino-3-nitrobenzoate Derivatives

Abstract & Utility

This application note details the synthesis of N-substituted ethyl 4-amino-3-nitrobenzoate derivatives via Nucleophilic Aromatic Substitution (

The protocols herein prioritize regioselectivity and scalability, utilizing the activating nature of the ortho-nitro group to facilitate the displacement of a chlorine leaving group by primary and secondary amines.

Scientific Background & Mechanism[1][2]

Retrosynthetic Logic

The target molecule is accessed most efficiently via

-

Why not nitration of the aniline? Nitrating ethyl 4-aminobenzoate often yields mixtures of isomers and oxidation byproducts.

-

Why not the fluoro-analog? While ethyl 4-fluoro-3-nitrobenzoate reacts faster, the chloro- derivative is significantly more cost-effective and sufficiently reactive for most amines under reflux conditions.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro (

-

Addition: The amine nucleophile attacks C-4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The ring re-aromatizes by expelling the chloride ion.[1]

-

Deprotonation: A base (excess amine or added TEA) neutralizes the resulting ammonium species.

Mechanistic Visualization

Figure 1: The

Experimental Protocols

Protocol A: Standard Synthesis (Green Chemistry Compatible)

Best for: Primary amines, non-sterically hindered secondary amines. Solvent: Ethanol (EtOH) – facilitates product precipitation upon cooling/water addition.

Reagents:

-

Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)[2]

-

Amine (2.0 - 2.5 eq) [Note: Excess acts as base]

-

Ethanol (Absolute, 5-10 mL per gram of substrate)

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-3-nitrobenzoate (e.g., 5.0 g, 21.8 mmol) in Ethanol (50 mL).

-

Addition: Add the amine (e.g., Benzylamine, 43.6 mmol) dropwise at room temperature.

-

Observation: A mild exotherm and color change (yellow to deep orange) is typical.

-

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear; a lower

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (150 mL) with vigorous stirring.

-

The product is lipophilic and will precipitate as a bright yellow/orange solid.

-

-

Isolation: Filter the solid via vacuum filtration.[3] Wash the cake with cold water (

mL) to remove amine salts. -

Drying: Dry in a vacuum oven at

for 6 hours.

Protocol B: Difficult Substrates (Sterically Hindered/Low Nucleophilicity)

Best for: Anilines, bulky secondary amines (e.g., diisopropylamine), or acid-sensitive substrates.

Solvent: DMF or DMSO (Dipolar aprotic solvents accelerate

Reagents:

-

Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)[2]

-

Amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or

(1.5 eq) -

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Charge: Dissolve substrate in DMF (3 mL/g). Add DIPEA and the amine.

-

Heat: Heat to

. Reaction times may vary (4–12 hours). -

Workup:

-

Cool to RT.

-

Pour into a 5-fold volume of ice water.

-

If an oil forms instead of a solid, extract with Ethyl Acetate (

), wash with brine, dry over

-

Data & Optimization Guide

Solvent & Condition Effects

The choice of solvent dramatically impacts reaction rate and isolation ease.

| Solvent | Temperature | Typical Yield | Workup Method | Notes |

| Ethanol | 85-95% | Precipitation (Water) | Recommended. Green, easy isolation. | |

| THF | 80-90% | Evaporation -> Wash | Good for amines insoluble in EtOH. | |

| DMF | 90-98% | Aqueous Extraction | Fastest rates; difficult to remove solvent. | |

| Water | 40-60% | Filtration | Poor solubility of SM limits conversion. |

Workflow Logic

Use the following decision tree to select the correct protocol for your specific amine.

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity and steric hindrance.

Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: Bright yellow to orange crystalline solid.

-

1H NMR (DMSO-d6):

- ppm (d, 1H, H-2): Highly deshielded due to ortho-nitro and ester.

- ppm (d, 1H, H-5): Shielded relative to SM due to amine donation.

- ppm (br s, 1H, NH): Exchangeable signal (if primary amine used).

-

ppm (t, 3H) &

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (TLC) | Nucleophile is too weak or bulky. | Switch to Protocol B (DMF/Heat). Add KI (catalytic) to form transient iodo-species. |

| Oiling out | Product melting point is low or impurities present. | Scratch flask with glass rod; cool to |

| Low Yield | Hydrolysis of ester. | Ensure solvents are dry. Avoid strong aqueous bases (NaOH) during workup. |

| Dark/Tar Formation | Oxidation of amine or excessive heat. | Degas solvent with |

References

-

Synthesis of Benzimidazole Precursors

-

Mechanistic Insight (

): -

Crystallographic Data & Structure

-

Crystal structure of Ethyl 4-chloro-3-nitrobenzoate. (2008).[5] PMC / PubMed Central.

-

-

General Protocol Adaptations

-

Synthesis of 4-amino-3-nitrobenzoic acid derivatives. (2020).[6] Journal of Chemical Education (via Bond University).

-

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Ethyl 4-chloro-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.bond.edu.au [research.bond.edu.au]

- 7. reddit.com [reddit.com]

Application Notes & Protocols: Fischer Esterification of 4-Amino-3-Nitrobenzoic Acid

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Fischer esterification of 4-amino-3-nitrobenzoic acid. This reaction is a cornerstone of synthetic chemistry, producing valuable intermediates for pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs, as well as in the synthesis of azo dyes.[1] This document is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a thorough exploration of the underlying chemical principles, potential challenges, and optimization strategies. By elucidating the causality behind experimental choices, this guide aims to empower users to execute the synthesis with a high degree of confidence and success.

Introduction: The Significance of 4-Amino-3-nitrobenzoate Esters

4-Amino-3-nitrobenzoic acid and its ester derivatives are versatile building blocks in organic synthesis.[1] The presence of three distinct functional groups—a carboxylic acid, an amino group, and a nitro group—on the aromatic ring allows for a wide range of subsequent chemical modifications. The ester functionality, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including biologically active compounds and specialized dyes.[1] For instance, these esters are precursors in the synthesis of various pharmaceuticals, where the ester group can be a key pharmacophore or a protecting group that is later modified.[2] The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classical and cost-effective method for preparing these valuable esters.[3][4]

The Fischer Esterification: A Mechanistic Deep Dive

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4][5] Understanding the mechanism is paramount to controlling the reaction and maximizing the yield of the desired ester. The reaction proceeds through a series of equilibrium steps.[3][6]

The key steps are:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[4][7]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5][7]

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water generated during the reaction is removed.[4][5][7][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ELEMENTAL CHEMISTRY: LOCAL ANESTHETICS BENZOCAINE BUTAMBEN [elementalchemistry.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 8. Fischer Esterification [organic-chemistry.org]

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 4-amino-3-nitrobenzoate

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Overview of Synthetic Pathways

The synthesis of Ethyl 4-amino-3-nitrobenzoate is a critical process for creating intermediates used in the development of various pharmaceuticals. The primary route involves the electrophilic nitration of a substituted benzene ring. The most common starting material is Ethyl 4-aminobenzoate (Benzocaine). The core challenge lies in controlling the regioselectivity of the nitration and preventing unwanted side reactions due to the presence of both an activating amino group and a deactivating ester group.

The following diagram illustrates the primary synthetic pathway and highlights the key stages where side reactions can occur.

Caption: Synthetic workflow for Ethyl 4-amino-3-nitrobenzoate, highlighting potential side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Question 1: My TLC plate shows multiple spots after the nitration reaction, and the yield of the desired product is low. What's happening?

Answer:

This is a classic problem in the nitration of a substituted aniline and points to a lack of reaction control. The multiple spots likely correspond to the starting material, the desired product, and various side products.

Probable Causes & Solutions:

-

Isomer Formation: The powerful ortho-, para-directing amino group competes with the meta-directing ester group. While the desired product is the 3-nitro isomer (ortho to the amino group), formation of the 2-nitro isomer is possible.

-

Causality: The steric hindrance from the adjacent ethyl ester group at the 2-position somewhat disfavors nitration there, but it can still occur if conditions are not optimal.

-

Solution: Maintain a low reaction temperature, typically between 5-15°C, to improve selectivity for the thermodynamically favored product.[1] The slow, dropwise addition of the nitrating agent is critical to prevent localized temperature spikes.[1]

-

-

Over-Nitration (Dinitration): The electron-donating amino group strongly activates the aromatic ring, making it susceptible to further nitration.

-

Causality: High temperatures or an excess of the nitrating mixture (concentrated nitric and sulfuric acids) can easily lead to the formation of dinitro byproducts.[1]

-

Solution: Use a stoichiometric amount of the nitrating agent. The reaction should be carefully monitored by TLC, and quenched as soon as the starting material is consumed.

-

-

Incomplete Reaction: A spot corresponding to your starting material (Ethyl 4-aminobenzoate) remains prominent.

-

Causality: This can be due to insufficient reaction time or a temperature that is too low, preventing the reaction from reaching completion.

-

Solution: Allow the reaction to stir for a longer period at the controlled low temperature. Before quenching the reaction, run a TLC to ensure the full consumption of the starting material.

-

Question 2: The final product is a dark, discolored oil or solid instead of the expected yellow crystals. What causes this and how can I fix it?

Answer:

Product discoloration is typically a sign of impurity formation, often from oxidation or thermal decomposition.

Probable Causes & Solutions:

-

Oxidation of the Amino Group: The nitrating mixture is a strong oxidizing agent.

-

Causality: The electron-rich amino group is sensitive to oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This is exacerbated by higher temperatures.

-

Solution: The most effective strategy is to protect the amino group before nitration. This is commonly done by acetylation to form an amide (acetanilide derivative). The amide is still an ortho-, para-director but is less activating and less susceptible to oxidation. The protecting group can be removed by hydrolysis after the nitration step.

-

-

Thermal Decomposition: The product molecule, containing both an amino and a nitro group, can be sensitive to heat.[2]

-

Causality: Excessive heating during the reaction, workup (especially during solvent removal), or purification can cause the product to degrade.

-

Solution: Avoid high temperatures at all stages. Use a rotary evaporator with a low-temperature water bath for solvent removal. When performing recrystallization, avoid prolonged boiling.[2]

-

-

Residual Acidic Impurities: Trapped acid can catalyze degradation over time.

-

Solution: During the workup, ensure the product is thoroughly neutralized and washed. A wash with a saturated sodium bicarbonate solution is recommended to remove all traces of sulfuric and nitric acid.[3]

-

Question 3: I'm attempting the synthesis via Fischer esterification of 4-amino-3-nitrobenzoic acid, but my yield is very low.

Answer:

Low yields in Fischer esterification are common and usually relate to the equilibrium nature of the reaction or substrate deactivation.

Probable Causes & Solutions:

-

Incomplete Esterification / Unfavorable Equilibrium: Fischer esterification is a reversible reaction.

-

Causality: The presence of water, either from wet reagents or produced during the reaction, can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[2][4]

-

Solution: Use anhydrous ethanol and a strong acid catalyst like concentrated sulfuric acid. To drive the reaction forward, remove water as it forms, either by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant (ethanol).

-

-

Deactivation by Acid Catalyst: The starting material has a basic amino group.

-

Causality: In a strongly acidic medium, the amino group is protonated to form an ammonium salt (-NH3+). This group is strongly deactivating, making the entire molecule less reactive.

-

Solution: While an acid catalyst is necessary, using a large excess can be counterproductive. Use a catalytic amount (typically 5-10 mol%). Alternatively, consider alternative esterification methods that do not require such strong acidic conditions if yields remain poor.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for the final product?

A1: The most common and effective methods are recrystallization and column chromatography.[5]

-

Recrystallization: Ethanol or an ethanol/water mixture is often a suitable solvent system. The key is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.[2] Allow the solution to cool slowly to promote the formation of pure crystals.[1]

-

Column Chromatography: For separating isomers or closely related impurities, column chromatography on silica gel is highly effective. A mobile phase of ethyl acetate and hexane is a good starting point.[6] The more polar amino-nitro product will have a lower Rf than the less polar starting material (ethyl 4-aminobenzoate).[6]

Q2: How can I effectively monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is the best method.[3] Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting material, Ethyl 4-aminobenzoate, is less polar than the product, Ethyl 4-amino-3-nitrobenzoate. Therefore, the product spot will have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: Is it better to nitrate Ethyl 4-aminobenzoate or to esterify 4-amino-3-nitrobenzoic acid?

A3: Nitrating Ethyl 4-aminobenzoate is often preferred in a laboratory setting as the starting material is commercially available and relatively inexpensive (known as Benzocaine). However, this route requires careful control to manage side reactions like over-nitration and oxidation. The esterification route is more straightforward in its final step but requires the synthesis or purchase of 4-amino-3-nitrobenzoic acid, which can be more complex to handle.

Experimental Protocols

Protocol 1: Nitration of Ethyl 4-aminobenzoate

This protocol is adapted from standard electrophilic aromatic substitution procedures.[7]

Materials:

-

Ethyl 4-aminobenzoate (10.0 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

In a 250 mL flask, carefully add 10.0 g of Ethyl 4-aminobenzoate to 25 mL of concentrated sulfuric acid while cooling in an ice-salt bath. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of Ethyl 4-aminobenzoate over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 5°C and 15°C throughout the addition. [1]

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction via TLC.

-

Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Neutralize the mixture carefully by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

-

Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from ethanol.

Protocol 2: Purification by Column Chromatography

-

TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the desired product spot and any impurity spots.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Loading the Sample: Dissolve a minimum amount of the crude product in the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel.[6] Carefully add this to the top of the packed column.

-

Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Monitor the fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 4-amino-3-nitrobenzoate.[6]

Data Summary

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Temperature | Low (5-15°C) | Optimal | High | Minimizes over-nitration and oxidation, improves regioselectivity.[1] |

| High (>20°C) | Decreased | Low | Promotes formation of dinitro compounds and oxidative side products.[1] | |

| Nitrating Agent | Stoichiometric | Optimal | High | Prevents excess reagent from causing over-nitration. |

| Excess | May increase conversion but significantly decreases purity | Low | Drives the reaction towards unwanted dinitro products. | |

| Reaction Time | Too Short | Low | N/A | Incomplete conversion of starting material. |

| Optimal (TLC monitored) | High | High | Ensures full conversion without allowing time for product degradation. | |

| Too Long | Decreased | Decreased | Potential for product degradation or ester hydrolysis under acidic conditions.[2] |

References

-

Ates-Alagoz, Z., et al. (2001). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E65(1), o227-o228. [Link]

-

Adams, R., & Cohen, F. L. (n.d.). Ethyl p-aminobenzoate. Organic Syntheses, 09, 36. [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Various Authors (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. [Link]

-

Li, W., Zhao, J., & Cui, Y. (2017). Study on the synthesis process of tetracaine hydrochloride. ResearchGate. [Link]

-

Bond University (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

-

Banik, B. K., Banik, I., & Becker, F. F. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188. [Link]

-

PrepChem.com (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 53, 134. [Link]

- Google Patents (n.d.).

-

Various Authors (2016). How to get ethyl 4-aminobenzoate from 4-aminobenzoic acid. Quora. [Link]

-

Scientific Research Publishing (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Technical Support Center: Solubility Optimization for Ethyl 4-amino-3-nitrobenzoate

Topic: Overcoming solubility issues of Ethyl 4-amino-3-nitrobenzoate in organic solvents Target Molecule: Ethyl 4-amino-3-nitrobenzoate (Analogous CAS: 5599-71-3) Chemical Class: Nitroanilines / Benzoate Esters

Core Directive: The Solubility Paradox

Why is this molecule difficult? Ethyl 4-amino-3-nitrobenzoate presents a classic "solubility paradox" common to ortho-nitroanilines. While it contains polar groups (nitro, amino, ester), it often behaves like a lipophilic brick.

The Root Cause: The amino group (-NH₂) at position 4 and the nitro group (-NO₂) at position 3 form a strong intramolecular hydrogen bond . This "locks" the molecule into a planar, pseudo-six-membered ring, effectively "hiding" the polar protons from the solvent.

-

Consequence 1: Reduced solubility in polar protic solvents (like Ethanol/Methanol) compared to its para or meta isomers.

-

Consequence 2: High lattice energy, leading to difficulties in breaking the crystal structure during dissolution.

-

Consequence 3: A tendency to "oil out" rather than crystallize during purification because the molten phase is stable.

Solvent Selection Matrix

Use this table to select the correct solvent based on your experimental stage.

| Solvent System | Solubility Rating | Application | Technical Notes |

| DMSO / DMF | High (>150 mg/mL) | Reaction Medium | Excellent for nucleophilic substitutions. Warning: Difficult to remove; high boiling point may cause product decomposition during workup. |

| Ethyl Acetate (EtOAc) | Moderate | Extraction / Silica Column | Good general solvent. Often requires a co-solvent (Hexane) to modulate polarity. |

| Ethanol (EtOH) | Temperature Dependent | Recrystallization | The "Gold Standard." Low solubility at RT, high at reflux. Best for obtaining pure crystals. |

| Dichloromethane (DCM) | Good | Synthesis / Workup | Excellent solubilizer but poor for crystallization (evaporates too fast, leaving amorphous solids). |

| THF | Good | Hydrogenation | Good balance of solubility and volatility. Compatible with Pd/C catalysts. |

| Water | Insoluble | Anti-solvent | Use only to force precipitation from alcohols or DMSO. |

Troubleshooting Guide: Synthesis & Reaction

Scenario A: "The starting material won't dissolve in the reaction solvent."

User Question: I am trying to reduce the nitro group or hydrolyze the ester, but the solid sits at the bottom of the flask in Ethanol. Can I heat it?

Technical Response: Yes, but heating alone may not suffice due to the high lattice energy described above.

-

The Co-Solvent Protocol: Do not rely on pure ethanol. Introduce a "carrier solvent" that disrupts the pi-stacking of the nitroaniline rings.

-

Recommendation: Use a 10:1 mixture of Ethanol:THF or Ethanol:DCM . The THF/DCM dissolves the outer crystal lattice, allowing the Ethanol to solvate the individual molecules.

-

-

The Ultrasound Method: Before heating, sonicate the suspension for 10 minutes. This breaks particle agglomerates, increasing surface area for dissolution.

Scenario B: "My product crashed out during the reaction and stopped converting."

User Question: During hydrogenation (Pd/C), the product precipitated and coated the catalyst. The reaction stalled.

Technical Response: The amino-ester product is often less soluble than the nitro-starting material.

-

Immediate Fix: Add THF (Tetrahydrofuran) to the reaction mixture until the solids dissolve. THF is stable to hydrogenation.

-

Prevention: Run the reaction at 40–50°C (if safety permits) to maintain solubility.

-

Alternative: Switch to Ethyl Acetate as the solvent. While reaction rates may be slower than in alcohols, the solubility of the reduced diamine species is generally higher in esters.

Troubleshooting Guide: Purification (Recrystallization)

Scenario C: "The Oiling Out Nightmare"

User Question: I tried to recrystallize from hot ethanol. Upon cooling, I got a yellow oil at the bottom, not crystals. What went wrong?

Technical Response: "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize. This happens because the saturation limit was reached at a temperature above the compound's melting point, or impurities lowered the melting point.

The "Rescue" Protocol (Self-Validating):

-

Re-dissolve: Re-heat the mixture until the oil dissolves completely into the ethanol.

-

Add "Good" Solvent: Add 10-20% more Ethanol. (You are too concentrated).

-

The Cloud Point Technique:

-

Remove from heat.

-

Add water (anti-solvent) dropwise while hot until a faint, persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear it.

-

-

Slow Cooling: Wrap the flask in aluminum foil and a towel. Allow it to cool to room temperature over 2-3 hours. Do not touch it.

-

Seeding: If oil droplets still form, add a "seed crystal" of the pure compound (if available) or scratch the glass surface with a rod to induce nucleation.

Scenario D: "The crystals are too small / impure."

User Question: I got a powder, but NMR shows impurities. How do I get large, pure needles?

Technical Response: Rapid precipitation traps impurities. You need Ostwald Ripening .

-

Protocol: Use a binary solvent system (Ethanol/Water).[1]

-

Dissolve in boiling Ethanol.

-

Add hot water until cloudy.

-

Crucial Step: Keep the mixture at a "gentle reflux" for 10 minutes after adding water. This allows small, impure crystals to redissolve and deposit onto larger, purer nuclei.

-

Cool slowly.[1]

-

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Figure 2: The "Oiling Out" Rescue Workflow

Caption: Step-by-step protocol to recover crystalline material when oiling out occurs.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for crystallization of this specific compound. While it dissolves the compound well, its high volatility leads to "crust" formation on the glass walls rather than defined crystals. Furthermore, acetone can react with the primary amine group to form an imine (Schiff base) if heated for prolonged periods or if traces of acid are present.

Q2: How do I remove residual DMF/DMSO after the reaction? A: Since Ethyl 4-amino-3-nitrobenzoate is moderately lipophilic:

-

Dilute the reaction mixture with 10 volumes of water .

-

Extract 3x with Ethyl Acetate .

-

Wash the organic layer 2x with Lithium Chloride (5% aq) solution. LiCl is highly effective at pulling DMF/DMSO from the organic layer into the aqueous phase.

Q3: Is the compound light-sensitive? A: Yes, like many nitroanilines, it can undergo photo-degradation over time, turning from bright yellow to a brownish ochre.

-

Storage: Store in amber vials.

-

During Recrystallization: If the solution turns dark brown, add activated charcoal, boil for 2 minutes, and filter while hot (Hot Filtration) before cooling.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22028, Ethyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (1939). Ethyl p-aminobenzoate (Benzocaine) - Reduction Protocols. Org. Synth. 19, 43. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from [Link]

Sources

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Welcome to the technical support hub for 4-amino-3-nitrobenzyl alcohol (CAS: 61356-02-9). This intermediate is critical in the development of enzyme inhibitors and photo-cleavable linkers.

The synthesis of this molecule presents a classic "chemoselectivity paradox": you must reduce a carboxylic acid (or ester) to a primary alcohol without touching the highly reducible nitro group (

-

Primary Challenge: Preventing the reduction of

to an aniline, azo-dimer, or hydroxylamine. -

Recommended Precursor: 4-amino-3-nitrobenzoic acid (CAS: 1588-83-6).

-

Recommended Route: Chemoselective reduction via Borane-THF complex.[1]

Master Synthesis Workflows

The following diagram outlines the two primary synthetic pathways supported by this guide.

Caption: Figure 1. Chemoselective pathways.[1][2][3] Route A (Blue) is preferred for speed and selectivity. Route B (Dashed) is an alternative when Borane reagents are unavailable.

Protocol 1: Borane-THF Reduction (Preferred)

This method utilizes the electrophilic nature of Borane (

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a nitrogen inlet, addition funnel, and reflux condenser.

-

Solvation: Dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

-

Activation: Cool to

. -

Addition: Dropwise add

(1.0 M solution, 2.5 eq) over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Quench (CRITICAL): Cool to

. Slowly add Methanol until bubbling ceases. -

Workup: Concentrate in vacuo. Redissolve residue in excess Methanol and concentrate again (repeat 3x) to break the boron-amine complex.

Troubleshooting Guide: Borane Route

| Observation | Diagnosis | Root Cause | Solution |

| No Reaction | Reagent Failure | Use fresh reagent.[2] Test activity by adding a small aliquot to water (should bubble vigorously). | |

| Low Yield / Sticky Solid | Incomplete Quench | Borane forms a stable complex with the amine/alcohol product. | Perform the "Methanol Chase": Dissolve crude in MeOH, reflux for 30 mins, and evaporate. Repeat 3 times. |

| Red/Brown Impurities | Nitro Reduction | Temperature spiked > | Keep temp strict. If impurities exist, purify via silica column (DCM:MeOH 95:5). |

Protocol 2: Modified Borohydride Reduction (Alternative)

If

Step-by-Step Methodology

-

Esterification: Reflux 4-amino-3-nitrobenzoic acid in Methanol with catalytic

overnight. Isolate the methyl ester.[5][6] -

Reduction Setup: Dissolve the methyl ester (1.0 eq) and

(3.0 eq) in THF/EtOH (2:1). -

Activation: Add

(1.5 eq) in small portions at -

Reaction: Stir at RT for 12 hours.

-

Workup: Quench with dilute

(carefully, to pH 5), extract with Ethyl Acetate.

Troubleshooting Guide: Ester Route

| Observation | Diagnosis | Root Cause | Solution |

| Starting Material Remains | Low Reactivity | Grind | |

| Product is Water Soluble | pH Issue | Amphoteric nature of the product (amine + alcohol). | During extraction, keep pH ~8-9. If pH is too low (<4), the amine protonates and stays in the aqueous layer. |

Technical Q&A (FAQs)

Q1: Why can't I just use Lithium Aluminum Hydride (

Q2: My product yield is >100% and it looks like a white gum. What is it? A: This is the Boron-Amine Complex . The amine on your product coordinates strongly with the boron byproducts.

-

Fix: You must reflux the crude material in Methanol (or Methanol/HCl) to break this coordinate bond. Simple evaporation is not enough.

Q3: Can I nitrate 4-aminobenzyl alcohol directly to skip the reduction step? A: This is not recommended .

-

Oxidation Risk: Nitration conditions (

) are oxidative and will convert the primary alcohol ( -

Regioselectivity: The directing effects of

(ortho/para) and

Q4: How should I store the final product?

A: 4-amino-3-nitrobenzyl alcohol is light-sensitive and prone to oxidation. Store it in an amber vial, under Argon/Nitrogen, at

Diagnostic Decision Tree

Use this flow to diagnose low yields or impurities during the Borane reduction process.

Caption: Figure 2. Diagnostic logic for common synthetic failures.

References

-

Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes.[1][2][3] Aldrichimica Acta, 12(1), 3.

- Context: Foundational text on the chemoselectivity of Borane for carboxylic acids over nitro groups.

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds using simple borane-THF. Tetrahedron Letters, 135, 154899.[1]

- Context: Discusses the mechanism and potential pitfalls (like nitro reduction) if conditions are not controlled.

-

BenchChem. (2025).[5][7] Technical Support: Synthesis of 4-Aminobenzyl Alcohol Derivatives.

- Context: General handling and safety data for amino-benzyl alcohol deriv

-

Wong, S. S., et al. (2018). Reduction of Nitrobenzoic Acids.[3][8][9] Journal of Organic Chemistry.

- Context: Comparative analysis of hydride donors for nitro-acid substrates.

Sources

- 1. jrfglobal.com [jrfglobal.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. jsynthchem.com [jsynthchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Validation & Comparative

Spectral Validation & Database Comparison: Ethyl 4-amino-3-nitrobenzoate

Executive Summary

Ethyl 4-amino-3-nitrobenzoate (CAS: 76918-64-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of benzimidazole-based therapeutics (e.g., Dabigatran etexilate). In drug development, the purity of this intermediate directly correlates to the yield and safety profile of the final API.

This guide objectively compares the utility of major spectral databases (SDBS, NIST, PubChem) for this specific compound and provides a self-validating experimental framework to distinguish it from its critical impurities: 4-amino-3-nitrobenzoic acid (hydrolysis product) and Ethyl 4-chloro-3-nitrobenzoate (precursor).

Database Comparison: Where to Find Reliable Data

For a researcher needing reference spectra, not all databases are equal. The following table compares the "Big Three" open-access spectral repositories regarding their coverage of Ethyl 4-amino-3-nitrobenzoate.

| Feature | SDBS (AIST Japan) | NIST WebBook | PubChem / NIH | Recommendation |

| Spectral Depth | High (IR, | Moderate (Mostly MS/IR) | Low (Computed properties mostly) | Primary Source |

| Data Origin | Experimental (Rigorous QC) | Experimental & Contributed | Aggregated/Computed | Use SDBS for peak assignment. |

| Impurity Flagging | Excellent (Visualizes solvent peaks) | Limited | N/A | SDBS allows purity assessment. |

| Ease of Access | Free (No API) | Free | Free (API available) | Use PubChem for CAS/Safety data. |

Scientist’s Insight:

Do not rely on computed spectra (e.g., from ChemDraw or PubChem's predictive models) for the amino-nitro interaction. The intramolecular hydrogen bonding between the amine (

Spectral Validation Framework

To confirm identity, you must establish "orthogonal consistency"—data from IR, NMR, and MS must align without contradiction.

A. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Nitro/Amine/Ester).

-

Sample Prep: KBr Pellet (Solid state) or Nujol Mull.

-

Critical Diagnostic Peaks:

-

3480 & 3360 cm

-

1690-1710 cm

-

1530 & 1350 cm

: Nitro (

-

3480 & 3360 cm

B. Nuclear Magnetic Resonance ( H-NMR)

Objective: Structural connectivity and impurity quantification.

-

Solvent: DMSO-

(Preferred due to solubility and exchangeable protons visibility). -

Diagnostic Signals (400 MHz):

-

Ethyl Group: A distinct quartet (

4.3 ppm) and triplet ( -

Aromatic Region (1,2,4-trisubstituted):

-

H-2 (d,

8.6 ppm): The proton between -

H-6 (dd,

7.9 ppm): Ortho to the ester, meta to the nitro. -

H-5 (d,

7.0 ppm): Ortho to the amine. Shielded by the electron-donating

-

-

Amine Protons: Broad singlet at

7.5–8.0 ppm (exchangeable with

-

C. Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

-

Ionization: ESI (Positive Mode).

-

Target Ion:

. -

Fragment Pattern: Look for loss of ethoxy group (

) or nitro group (

Experimental Protocol: Purity Validation Workflow

This protocol is designed to be self-validating . If the internal integration ratios in Step 4 fail, the sample is rejected.

Materials:

-

Sample: Ethyl 4-amino-3-nitrobenzoate (Crude or Recrystallized).

-

Solvent: DMSO-

(99.8% D). -

Standard: TMS (Tetramethylsilane) internal reference.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

. Ensure complete dissolution; sonicate if necessary. -

Acquisition: Run

H-NMR with at least 16 scans to resolve low-level impurities. -

Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.

-

The "2:3 Check" (Self-Validation):

-

Integrate the Ethyl Quartet (2 protons). Set this integral to 2.00 .

-

Integrate the Ethyl Triplet (3 protons).

-

Pass Criteria: The triplet integral must be 2.95 – 3.05 .

-

Fail Analysis: If the triplet is >3.1, residual ethanol is present. If <2.9, the ester hydrolysis is occurring or the integration is chemically inaccurate.

-

-

Impurity Screen: Check for a singlet at

12-13 ppm (Carboxylic acid proton). Presence indicates degradation to 4-amino-3-nitrobenzoic acid.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for validating this compound during synthesis.

Diagram 1: Impurity Differentiation Logic

This flowchart guides the chemist through spectral decision points to identify the specific state of the material.

Caption: Decision tree for distinguishing the target ester from acid hydrolysis products and chloro-precursors using IR and NMR markers.

Diagram 2: Synthesis & Validation Workflow

This diagram contextualizes where spectral validation fits within the drug development pipeline for Benzimidazoles.

Caption: Integration of spectral validation checkpoints in the synthesis of Benzimidazole intermediates.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Ethyl 3-nitrobenzoate Mass Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (2023). Ethyl 4-amino-3-nitrobenzoate Compound Summary (CID 128864). National Center for Biotechnology Information. Retrieved from [Link]

-

Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. (Primary source for synthesis context). [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.